molecular formula C4H3BrO4 B1623648 Bromomaleic acid CAS No. 584-99-6

Bromomaleic acid

Cat. No.: B1623648
CAS No.: 584-99-6
M. Wt: 194.97 g/mol
InChI Key: SOWPGKJPEXNMCS-OWOJBTEDSA-N
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Description

Bromomaleic acid is an organic compound with the molecular formula C₄H₃BrO₄. It is a brominated derivative of maleic acid and is known for its unique chemical properties and reactivity. This compound is often used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomaleic acid can be synthesized through the bromination of maleic acid. One common method involves the reaction of maleic acid with bromine in the presence of a solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound can be produced by the bromination of maleic anhydride. This process involves the addition of bromine to maleic anhydride in a controlled environment, followed by hydrolysis to yield this compound. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromomaleic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form bromomalic acid.

    Reduction: It can be reduced to form maleic acid.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Bromomalic acid.

    Reduction: Maleic acid.

    Substitution: Various substituted maleic acids depending on the nucleophile used.

Scientific Research Applications

Bromomaleic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: this compound derivatives are used in the study of enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of bromomaleic acid involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, this compound can modify proteins by reacting with nucleophilic amino acid residues, thereby affecting enzyme activity and protein function.

Comparison with Similar Compounds

    Maleic acid: The parent compound of bromomaleic acid, lacking the bromine atom.

    Fumaric acid: An isomer of maleic acid with a different geometric configuration.

    Chloromaleic acid: A chlorinated derivative of maleic acid.

Uniqueness of this compound: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it particularly useful in reactions where electrophilic substitution is desired. Compared to chloromaleic acid, this compound is more reactive due to the larger size and lower electronegativity of the bromine atom.

Properties

IUPAC Name

(E)-2-bromobut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWPGKJPEXNMCS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)O)/Br)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878713
Record name (2E)-2-Bromo-2-butenedioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70878713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-99-6
Record name Bromomaleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=584-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 227869
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC227869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-2-Bromo-2-butenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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